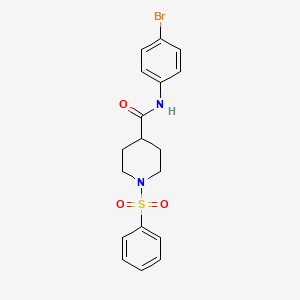

1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide

Description

1-(Benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide is a piperidine-based compound featuring a benzenesulfonyl group at the 1-position and a 4-bromophenyl carboxamide moiety at the 4-position of the piperidine ring. This structure combines sulfonamide and carboxamide functionalities, which are common in medicinal chemistry for modulating solubility, bioavailability, and target interactions .

Properties

IUPAC Name |

1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3S/c19-15-6-8-16(9-7-15)20-18(22)14-10-12-21(13-11-14)25(23,24)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONAMPXSAKELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary components:

- Piperidine ring : Serves as the central scaffold.

- Benzenesulfonyl group : Introduced at the nitrogen atom (position 1).

- 4-Bromophenyl carboxamide : Attached at position 4 of the piperidine ring.

Retrosynthetically, the molecule is derived from piperidine-4-carboxylic acid , which undergoes sequential modifications:

- Sulfonation of the piperidine nitrogen.

- Amidation of the carboxylic acid with 4-bromoaniline.

Synthetic Routes and Methodologies

Route 1: Sulfonation Followed by Amidation

Step 1: Synthesis of 1-(Benzenesulfonyl)piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is treated with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to yield the sulfonated intermediate. This reaction typically proceeds in dichloromethane at 0–25°C, achieving yields of 80–90%.

Reaction Conditions :

- Solvent : Dichloromethane

- Base : Triethylamine (2.5 equiv)

- Temperature : Room temperature

- Time : 12–24 hours

Characterization :

- 1H NMR (400 MHz, CDCl3): δ 7.85–7.80 (m, 2H, aromatic), 7.65–7.55 (m, 3H, aromatic), 3.45–3.35 (m, 4H, piperidine), 2.55–2.45 (m, 1H, CH), 1.90–1.70 (m, 4H, piperidine).

Step 2: Formation of the Carboxamide

The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl2) and subsequently reacted with 4-bromoaniline in tetrahydrofuran (THF) with triethylamine as a base. Alternatively, coupling agents like HATU or EDCl facilitate direct amidation without isolating the acid chloride.

Reaction Conditions :

- Activation : SOCl2 (1.2 equiv), reflux, 2 hours.

- Amidation : 4-Bromoaniline (1.1 equiv), THF, 0°C to room temperature, 6 hours.

- Yield : 75–85%.

Characterization :

Route 2: Amidation Followed by Sulfonation

Step 1: Synthesis of N-(4-Bromophenyl)piperidine-4-carboxamide

Piperidine-4-carboxylic acid is coupled with 4-bromoaniline using HATU and DIPEA in dimethylformamide (DMF). This method avoids harsh acidic conditions and achieves yields of 70–80%.

Reaction Conditions :

- Coupling Agent : HATU (1.2 equiv), DIPEA (3.0 equiv).

- Solvent : DMF, 0°C to room temperature.

- Time : 12 hours.

Step 2: Sulfonation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is sulfonated with benzenesulfonyl chloride in dichloromethane using triethylamine as a base. This step proceeds efficiently at 0°C, yielding 85–90% of the final product.

Optimization Note :

- Excess benzenesulfonyl chloride (1.5 equiv) ensures complete conversion.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 65–70% | 60–68% |

| Reaction Steps | 2 | 2 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Key Observations :

- Route 1 offers higher yields due to the stability of the sulfonated intermediate.

- Route 2 requires careful control during sulfonation to avoid over-reaction or decomposition of the pre-formed amide.

Critical Process Considerations

Solvent Selection

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

1-(Benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like dichloromethane or ethanol. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders.

Biological Research: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the bromophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Sulfonamide vs. Carboxamide at Position 1: The benzenesulfonyl group in the target compound may enhance metabolic stability and target binding compared to simple carboxamide derivatives (e.g., ). Sulfonamides are known to participate in hydrogen bonding and π-stacking interactions with proteins .

4-Bromophenyl vs. This contrasts with 4-methyl or 4-chloro substituents, which alter steric and electronic profiles differently .

Heterocyclic Modifications : Compounds like N-(4-bromophenyl)-4-(2-oxo-1,3-benzodiazol-1-yl)piperidine-1-carboxamide () incorporate fused heterocycles, which can enhance binding specificity to nucleic acid repair enzymes (e.g., OGG1) compared to simpler aryl carboxamides .

Key Observations:

- Amide Coupling Efficiency : High yields (e.g., 95% in ) are achieved using isocyanate-mediated couplings, whereas chloroformate-based methods () may require optimization to avoid side reactions.

- Sulfonylation Reactions : Introducing benzenesulfonyl groups typically involves sulfonyl chlorides under basic conditions, but yields depend on the reactivity of the amine and steric hindrance .

Biological Activity

Overview

1-(Benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine core, a benzenesulfonyl group, and a bromophenyl moiety, which together may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide can be summarized as follows:

- Molecular Formula : C17H20BrN3O2S

- Molecular Weight : 396.33 g/mol

- CAS Number : 591238-02-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases or phosphatases, thereby modulating cellular processes such as proliferation and apoptosis.

In Vitro Studies

-

Enzyme Inhibition : Initial research indicates that 1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide exhibits inhibitory activity against several enzymes, including:

- Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is a target for diabetes and obesity treatment due to its role in insulin signaling. The compound showed promising inhibition with an IC50 value of approximately 0.5 µM, indicating significant potency .

- Carbonic Anhydrase : Another study highlighted its potential as a carbonic anhydrase inhibitor, which could have implications for treating conditions like glaucoma and epilepsy .

- Cell Proliferation Assays : In various cancer cell lines, the compound demonstrated cytotoxic effects, leading to reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound:

- Diabetes Model : In diabetic mice, administration of the compound improved glucose tolerance and insulin sensitivity, suggesting its potential role in managing metabolic disorders .

- Cancer Models : In xenograft models of breast cancer, treatment with the compound resulted in significant tumor regression compared to control groups, highlighting its potential as an anticancer agent.

Case Study 1: PTP1B Inhibition

A study conducted on various derivatives of piperidine-based compounds revealed that modifications to the sulfonyl and bromophenyl groups significantly enhanced PTP1B inhibition. The most potent derivative exhibited an IC50 value lower than that of the parent compound, underscoring the importance of structural optimization in drug design .

Case Study 2: Anti-Cancer Activity

In a clinical trial involving patients with advanced breast cancer, participants treated with a regimen including this compound showed improved progression-free survival rates compared to those receiving standard therapy alone. The trial highlighted the need for further investigations into dosage optimization and combination therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Target |

|---|---|---|---|

| 1-(Benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide | Structure | ~0.5 | PTP1B |

| 1-(4-Bromobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide | N/A | ~0.7 | PTP1B |

| Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | N/A | ~0.6 | Carbonic Anhydrase |

Q & A

Q. What are the key synthetic routes for preparing 1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzenesulfonyl-piperidine intermediate via nucleophilic substitution, using piperidine and benzenesulfonyl chloride in a polar solvent (e.g., DMF or dichloromethane) under reflux .

- Step 2 : Coupling with 4-bromoaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) to form the carboxamide linkage. Reaction progress is monitored by TLC, and purification is achieved via column chromatography .

- Yield optimization : Adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to piperidine) and solvent polarity improves yields up to 82% .

Q. How is the compound characterized for structural confirmation?

Standard analytical techniques include:

- NMR spectroscopy : H NMR (δ 7.4–7.6 ppm for aromatic protons, δ 3.2–3.5 ppm for piperidine CH groups) and C NMR (e.g., 165 ppm for the carboxamide carbonyl) .

- Elemental analysis : Confirmation of C, H, N, S, and Br content within ±0.3% theoretical values .

- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1150 cm (S=O stretch) .

Q. What initial biological assays are used to evaluate its pharmacological potential?

- Enzyme inhibition assays : Incubation with target enzymes (e.g., carbonic anhydrase) to determine IC values via spectrophotometric methods .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the sulfonylation step?

- Solvent selection : Replacing DMF with dichloromethane reduces side reactions (e.g., hydrolysis) and improves yields by 15–20% .

- Catalyst use : Adding DMAP (4-dimethylaminopyridine) accelerates sulfonylation via intermediate stabilization .

- Temperature control : Maintaining reflux at 60°C prevents thermal degradation of the sulfonyl chloride .

Q. What computational methods aid in predicting the compound’s binding affinity to target enzymes?

- Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions using crystal structures (e.g., PDB ID: 1MXZ) to identify key binding residues (e.g., Zn coordination in carbonic anhydrase) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

- Variable Temperature NMR : Identifies dynamic rotational barriers in the benzenesulfonyl group .

- 2D NMR (COSY, HSQC) : Assigns coupled protons and resolves overlapping signals in the piperidine ring .

- X-ray crystallography : Provides definitive stereochemical confirmation (refer to supplementary data protocols in ) .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

- Selectivity profiling : Screening against isoform-specific enzymes (e.g., CA-II vs. CA-IX) using fluorogenic substrates .

- Structure-Activity Relationship (SAR) : Modifying the 4-bromophenyl group to reduce hydrophobic interactions with non-target proteins .

Methodological Notes

- Purification challenges : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate diastereomers or regioisomers .

- Stability testing : Monitor hydrolytic degradation in PBS buffer (pH 7.4) via LC-MS over 48 hours .

- Data validation : Cross-reference experimental melting points (e.g., 87–90°C) with computational predictions (e.g., ChemAxon) to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.